![molecular formula C15H14N2 B2431550 7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS No. 65964-61-6](/img/structure/B2431550.png)
7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
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Overview
Description
“7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine” is a chemical compound with the linear formula C15H14N2 . It belongs to the class of imidazo[1,2-a]pyridines, which have attracted significant interest due to their promising and diverse bioactivity .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .
Scientific Research Applications
- Imidazo[1,2-a]pyridines exhibit potent antiparasitic effects. Research has shown that 7-Me-4-MePhIP inhibits the in vitro growth of various piroplasms, including Babesia bovis , B. bigemina , B. divergens , B. caballi , and Theileria equi . These findings highlight its potential as a therapeutic agent against parasitic infections.
Antiparasitic Activity
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines have been reported to exhibit potent activity against a wide spectrum of infectious agents .
Mode of Action
bigemina, B divergens, B. caballi, and Theileria equi, in a dose-dependent manner .
Biochemical Pathways
The inhibition of piroplasm growth suggests that it may interfere with the life cycle of these parasites .
Result of Action
In vitro studies have shown that imidazo[1,2-a]pyridine compounds can inhibit the growth of various piroplasms . The highest inhibitory effects were detected on the growth of B. caballi . Interestingly, the efficacy of imidazo[1,2-a]pyridine was higher against B. bigemina compared to the positive-control diminazene aceturate (DA) .
Future Directions
Imidazo[1,2-a]pyridines have shown a broad range of useful pharmacological activities such as antimicrobial, antiepileptic, antidiabetic, antiprotozoal, antifungal, anticonvulsant, hypnotic, anxiolytic, and anti-HIV . Therefore, the future directions of “7-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine” could involve further exploration of these activities.
properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2/c1-11-3-5-13(6-4-11)14-10-17-8-7-12(2)9-15(17)16-14/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFJFTUNFSUVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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